molecular formula C9H7NO B050862 1-(4-Isocyanophenyl)ethanone CAS No. 125192-28-1

1-(4-Isocyanophenyl)ethanone

Cat. No.: B050862
CAS No.: 125192-28-1
M. Wt: 145.16 g/mol
InChI Key: HFXQIIKTWJEFDJ-UHFFFAOYSA-N
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Description

1-(4-Isocyanophenyl)ethanone is an organic compound with the molecular formula C9H7NO It is characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isocyanophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-isocyanobenzoyl chloride with acetone in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The process may include steps such as distillation and crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isocyanophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Ureas, carbamates, and other substituted products.

Scientific Research Applications

1-(4-Isocyanophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers, coatings, and other materials due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 1-(4-Isocyanophenyl)ethanone involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The compound can also inhibit certain enzymes by covalently modifying their active sites, leading to potential antimicrobial effects .

Comparison with Similar Compounds

  • 1-(3-Isocyanophenyl)ethanone
  • 1-(2-Isocyanophenyl)ethanone
  • 4-Isocyanobenzaldehyde

Comparison: 1-(4-Isocyanophenyl)ethanone is unique due to the position of the isocyanate group on the phenyl ring, which influences its reactivity and the types of derivatives it can form. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(4-isocyanophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXQIIKTWJEFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332312
Record name 1-(4-isocyanophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125192-28-1
Record name 1-(4-isocyanophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125192-28-1
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